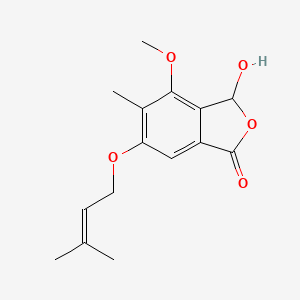
Zinnolide
Descripción general
Descripción
Zinnolide is a chemical compound with the molecular formula C15H18O5 . It is also known by other names such as 3-Hydroxy-4-methoxy-5-methyl-6-[(3-methyl-2-buten-1-yl)oxy]-2-benzofuran-1(3H)-one .
Molecular Structure Analysis
Zinnolide has a molecular weight of 278.300 Da . The exact molecular structure would require more specific scientific resources or tools to analyze.Aplicaciones Científicas De Investigación
Chemical Composition and Structure
Structural Analysis of Zinnolides : Research on Zinnia peruviana led to the discovery of new elemanolides named zinaflorin IV and zinaflorin V. X-ray crystallographic analysis established their structure, classifying them as part of the unusual group of C14α, H5β elemanolides. The term "zinnolides" was proposed for elemanolides with similar configurations around the six-member ring as zinaflorin IV (OrtegaAlfredo et al., 1983).
Chemotaxonomic Analysis : Studies on various Zinnia species identified compounds including eudesmanolides, guaianolides, germacranolides, and elemanolides. Their structures were determined through spectroscopic methods and chemical transformations, contributing to the understanding of chemotaxonomy in these species (F. Bohlmann et al., 1981).
Potential Therapeutic Applications
Anti-inflammatory and Antiallodynic Effects : Zinagrandinolide E, an elemanolide from Zinnia grandiflora, showed significant anti-inflammatory and antiallodynic effects in mouse models. It was effective in acute and neuropathic pain scenarios, suggesting potential therapeutic applications in pain management (Valeria Reyes-Pérez et al., 2020).
Cytotoxic Properties : Zinagrandinolides, specifically zinagrandinolides A-C, exhibited strong cytotoxicity against various cancer cell lines and normal human fibroblast cells. This suggests a potential for zinnolide derivatives in cancer research and treatment (B. Bashyal et al., 2006).
Applications in Agriculture and Horticulture
- Impact on Plant Development : Research on Zinnias, specifically 'Lilliput' Zinnia elegans, demonstrated the utility of growth retardants in producing short, compact, and ornamental plants. This study highlights the application of zinnolide derivatives in floriculture and plant breeding (A. C. Pinto et al., 2005).
Propiedades
IUPAC Name |
3-hydroxy-4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-8(2)5-6-19-11-7-10-12(13(18-4)9(11)3)15(17)20-14(10)16/h5,7,15,17H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYPEFYKFZTPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)C(OC2=O)O)OCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912813 | |
| Record name | 3-Hydroxy-4-methoxy-5-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinnolide | |
CAS RN |
99257-12-2 | |
| Record name | 1(3H)-Isobenzofuranone, 3-hydroxy-4-methoxy-5-methyl-6-[(3-methyl-2-butenyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99257-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinnolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099257122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4-methoxy-5-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINNOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZP97LR17K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



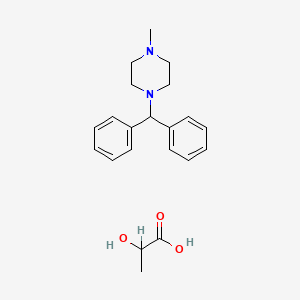
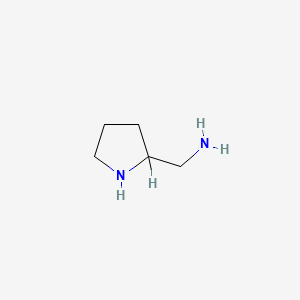
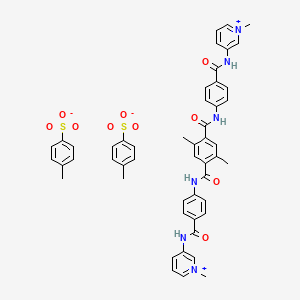
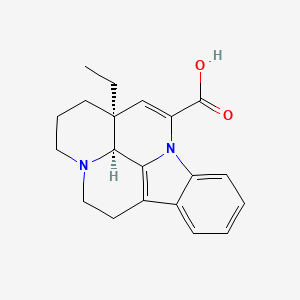
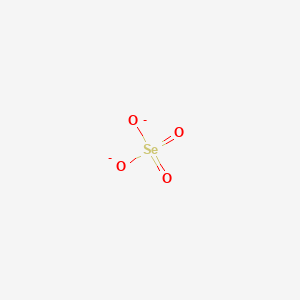
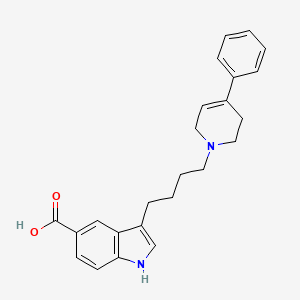
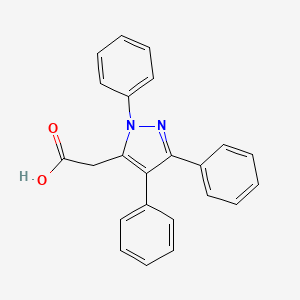
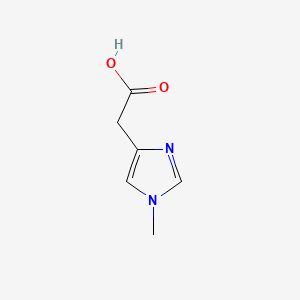
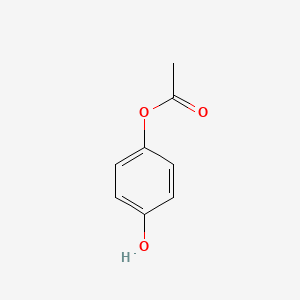
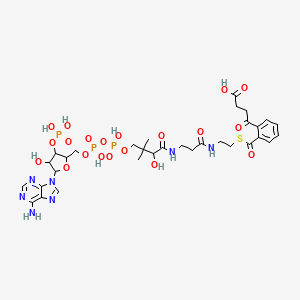
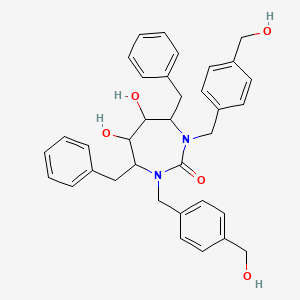
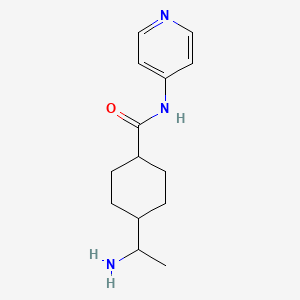
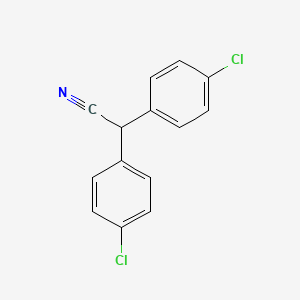
![[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(2-furanyl)methanone](/img/structure/B1209528.png)